molecular formula C10H11ClFNO B1489781 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol CAS No. 1341818-68-5

1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol

Cat. No. B1489781
M. Wt: 215.65 g/mol
InChI Key: VYOCPRCDOJXKTK-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol is a compound that has recently been studied in the scientific community due to its potential applications in various fields. It is a nitrogen-containing heterocycle that is composed of a five-membered ring, a chlorine atom, and a fluorine atom. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. In addition, it has been studied for its potential use in the synthesis of novel materials and for its potential biological activities.

Scientific Research Applications

Antibacterial Activity

1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol and its derivatives have shown significant potential in the field of antibacterial agents. Studies have explored their efficacy against various Gram-positive and Gram-negative bacteria. For instance, 7-azetidinylquinolones, a related group of compounds, have demonstrated notable antibacterial potency, and their structure-activity relationships have been a focus of research (Frigola et al., 1994). Additionally, azetidinone derivatives synthesized from 2-aminopyridine have been evaluated for their antimicrobial activities, indicating their potential as therapeutic agents in combating bacterial infections (Patel & Desai, 2005).

Antimicrobial and Antifungal Properties

Various derivatives of azetidinone, including those related to 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol, have been synthesized and tested for antimicrobial and antifungal properties. Compounds like 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2 H )-yl)-4-ethyl-azetidin-2-ones have shown promising results against strains like Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Desai & Dodiya, 2014).

Anti-Inflammatory Activity

Azetidinone derivatives have been explored for their potential anti-inflammatory effects. Research indicates that some azetidinone compounds, possibly including those related to 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol, could be effective in treating inflammation. Studies have synthesized and tested these compounds for anti-inflammatory properties, comparing them with standard drugs (Sharma, Maheshwari, & Bindal, 2013).

Antidepressant and Nootropic Agents

The chemical structure of azetidinone and its derivatives has been a subject of study for their potential as central nervous system (CNS) active agents. Research has shown that some derivatives exhibit antidepressant and nootropic activities, indicating their potential use in treating mental health disorders (Thomas et al., 2016).

Antitubercular Properties

Azetidinone derivatives, including those structurally related to 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol, have been investigated for their potential as antitubercular agents. Research has focused on synthesizing specific derivatives and evaluating their efficacy against Mycobacterium tuberculosis (Pramod et al., 2021).

Synthesis and Characterization

Studies have also delved into the synthesis and structural characterization of various azetidinone derivatives. These investigations provide valuable insights into the chemical properties and potential applications of these compounds in pharmaceutical research (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-2-1-3-10(12)8(9)6-13-4-7(14)5-13/h1-3,7,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCPRCDOJXKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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